2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one
Overview
Description
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the indazole and indolinone moieties in its structure makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one is Polo-like kinase 4 (PLK4) . PLK4 is a key regulator of centriole duplication, a process critical for the maintenance of genomic integrity. Inhibition of PLK4 leads to a halt in centriole duplication, which can result in cell cycle arrest and apoptosis .
Mode of Action
This compound acts as a potent and selective inhibitor of PLK4 . It binds to the ATP-binding pocket of PLK4, preventing ATP from binding and thus inhibiting the kinase activity of PLK4 . This results in a disruption of centriole duplication and, ultimately, cell cycle arrest .
Biochemical Pathways
The inhibition of PLK4 affects the centriole duplication pathway . Centrioles are crucial for the formation of centrosomes, cilia, and flagella. They play a vital role in cell division, cell polarity, and cell signaling . By inhibiting PLK4, this compound disrupts these processes, leading to cell cycle arrest and potential cell death .
Pharmacokinetics
This suggests that the compound is likely well-absorbed and distributed throughout the body. The metabolism and excretion of this compound remain to be studied .
Result of Action
The inhibition of PLK4 by this compound leads to a disruption in centriole duplication, resulting in cell cycle arrest . This can lead to apoptosis, or programmed cell death. As such, this compound has demonstrated in vivo anticancer activity .
Biochemical Analysis
Biochemical Properties
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with polo-like kinase 4 (PLK4), a serine/threonine-protein kinase involved in cell cycle regulation and centrosome duplication . The interaction between 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one and PLK4 is characterized by high affinity binding, leading to the inhibition of PLK4 activity. This inhibition disrupts the normal function of PLK4, thereby affecting cell division and proliferation.
Cellular Effects
The effects of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of PLK4 by 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one leads to alterations in the cell cycle, resulting in cell cycle arrest and apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in cell proliferation and survival, further highlighting its impact on cellular processes.
Molecular Mechanism
At the molecular level, 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the binding of this compound to the ATP-binding pocket of PLK4, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of PLK4-mediated signaling pathways. Additionally, 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one has been shown to induce changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, with minimal degradation over time. Long-term studies have shown that the effects of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one on cellular function are sustained, with prolonged inhibition of PLK4 activity and persistent alterations in cell cycle progression . These findings suggest that this compound can be effectively used in both short-term and long-term biochemical experiments.
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one vary with different dosages. Studies have shown that low to moderate doses of this compound result in effective inhibition of PLK4 activity, leading to significant antitumor effects without causing severe toxicity . At high doses, 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one has been associated with toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . The metabolic flux of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one and its metabolites can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, facilitating its cellular uptake and distribution . Additionally, the binding of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one to plasma proteins influences its bioavailability and tissue distribution, affecting its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one plays a critical role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with PLK4 and other target proteins . The presence of specific targeting signals and post-translational modifications may direct 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one to specific cellular compartments, influencing its biochemical properties and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common approach is the iodine-promoted cascade cyclization of 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates . This method is efficient and can be conducted at room temperature, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of spiro compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive molecules. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one
- 2-(3-Bromo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one
- 2-(3-Chloro-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one
Uniqueness
The uniqueness of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3’-indolin]-2’-one lies in its iodine atom, which can participate in unique chemical reactions and interactions. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities.
Properties
IUPAC Name |
2'-(3-iodo-2H-indazol-5-yl)spiro[1H-indole-3,1'-cyclopropane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O/c18-15-10-7-9(5-6-13(10)20-21-15)12-8-17(12)11-3-1-2-4-14(11)19-16(17)22/h1-7,12H,8H2,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWUONSEXBGACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12C3=CC=CC=C3NC2=O)C4=CC5=C(NN=C5C=C4)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142494 | |
Record name | Spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one, 2-(3-iodo-1H-indazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799434-54-0 | |
Record name | Spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one, 2-(3-iodo-1H-indazol-5-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one, 2-(3-iodo-1H-indazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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